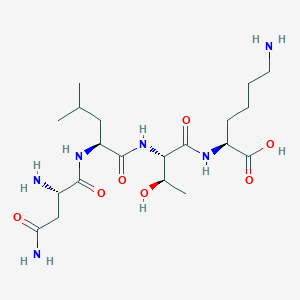

H-Asn-Leu-Thr-Lys-OH

Description

Structure

2D Structure

Properties

CAS No. |

71937-81-0 |

|---|---|

Molecular Formula |

C20H38N6O7 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C20H38N6O7/c1-10(2)8-14(25-17(29)12(22)9-15(23)28)18(30)26-16(11(3)27)19(31)24-13(20(32)33)6-4-5-7-21/h10-14,16,27H,4-9,21-22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |

InChI Key |

IMSDIYWYJLYZGE-BLDNINTCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Asn Leu Thr Lys Oh and Its Analogues

Innovations in Solid-Phase Peptide Synthesis (SPPS) for H-Asn-Leu-Thr-Lys-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide production, allowing for the rapid assembly of peptide chains on a solid support. wikipedia.orgnih.gov This method simplifies the purification process as excess reagents and byproducts can be washed away by filtration. nih.gov

Fmoc-Based Synthesis Protocols and Process Optimizations

The most prevalent strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) groups for side-chain protection. wikipedia.orgnih.gov The synthesis of this compound via Fmoc-SPPS involves a stepwise elongation of the peptide chain anchored to a resin. nih.gov

The process begins with the C-terminal amino acid, Lysine (B10760008) (Lys), attached to the solid support. The side chain of Lysine is protected with a Boc group, Threonine (Thr) with tBu, and Asparagine (Asn) with a Trityl (Trt) group to prevent unwanted side reactions. nih.govbachem.com Each synthesis cycle involves two key steps: the removal of the Fmoc group from the N-terminus of the growing peptide chain, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.goviris-biotech.de

Process optimizations are critical for a successful synthesis. iris-biotech.de For instance, the choice of coupling reagents is vital for efficient amide bond formation and to suppress racemization. wikipedia.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. wikipedia.org Monitoring the completion of coupling and deprotection steps, for example through a Kaiser test, is crucial to maximize yield and minimize the formation of deletion sequences. iris-biotech.de The presence of asparagine in the sequence this compound presents a specific challenge, as it is prone to aspartimide formation, a side reaction that can occur during Fmoc deprotection. nih.govthermofisher.com This can be mitigated by using optimized deprotection conditions, such as the addition of acidic modifiers. nih.gov

| Step | Reaction | Reagents | Key Considerations |

| 1 | Resin Loading | Fmoc-Lys(Boc)-OH, Resin | C-terminal amino acid attachment to solid support. |

| 2 | Deprotection | 20% Piperidine in DMF | Removal of Fmoc group. Monitored for completion. |

| 3 | Coupling | Fmoc-Thr(tBu)-OH, Coupling reagents | Addition of the next amino acid. |

| 4 | Deprotection | 20% Piperidine in DMF | Removal of Fmoc group. |

| 5 | Coupling | Fmoc-Leu-OH, Coupling reagents | Addition of Leucine (B10760876). |

| 6 | Deprotection | 20% Piperidine in DMF | Removal of Fmoc group. |

| 7 | Coupling | Fmoc-Asn(Trt)-OH, Coupling reagents | Addition of Asparagine. Potential for aspartimide formation. nih.gov |

| 8 | Final Deprotection & Cleavage | Trifluoroacetic acid (TFA) with scavengers | Removal of all protecting groups and cleavage from resin. thermofisher.com |

Control of Diastereomeric Impurity and Purity Assessment during Synthesis

Diastereomeric impurities, which contain one or more amino acids in the incorrect chiral form, are a common issue in peptide synthesis and require strict control. figshare.comacs.orgpolypeptide.com These impurities can arise from racemization during the activation of amino acids for coupling or during Fmoc deprotection. wikipedia.orgnih.gov For a peptide like this compound, controlling the chiral integrity of each of the four amino acids is essential.

The control of diastereomers often involves the use of high-purity amino acid derivatives and optimized coupling conditions. nih.gov The development of specific analytical methods is necessary to quantify these impurities. figshare.comacs.org High-performance liquid chromatography (HPLC) is a primary tool for assessing peptide purity and separating diastereomers. polypeptide.comjpt.com However, for complex peptides, preparing individual diastereomeric impurity reference standards can be challenging. figshare.comacs.org In such cases, alternative strategies like chiral amino acid analysis using gas chromatography-mass spectrometry (GC-MS) after deuterated acid hydrolysis can be employed. figshare.comacs.org

Purity assessment is a critical quality control step throughout the synthesis process. creative-proteomics.com The primary methods for analyzing the purity of synthetic peptides are reversed-phase high-performance liquid chromatography (RP-HPLC) combined with mass spectrometry (MS). creative-proteomics.comspringernature.comresearchgate.net HPLC separates the target peptide from impurities such as truncated sequences, deletion sequences, and products of side reactions. jpt.comcreative-proteomics.com Mass spectrometry confirms the molecular weight and identity of the synthesized peptide. springernature.comresearchgate.net

Common Impurities in Peptide Synthesis:

Deletion sequences: Resulting from incomplete coupling reactions. nih.govcreative-proteomics.com

Truncated sequences: Formed by incomplete synthesis cycles. creative-proteomics.com

Diastereomers: Arising from racemization. nih.gov

Products of side reactions: Such as aspartimide formation from asparagine. nih.govcreative-proteomics.com

Residual chemicals: Including solvents and reagents like trifluoroacetic acid (TFA). jpt.com

Solution-Phase Peptide Synthesis (SolPSS) and Hybrid Approaches

While SPPS is dominant, solution-phase peptide synthesis (SolPSS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable technique, especially for large-scale production of shorter peptides. wikipedia.orgambiopharm.comacs.org

Fragment Condensation Strategies for this compound Assembly

For a tetrapeptide like this compound, a fragment condensation strategy in solution can be an efficient approach. nih.gov This involves synthesizing smaller peptide fragments, such as two dipeptides (e.g., H-Asn-Leu-OH and H-Thr-Lys-OH), which are then coupled together in solution to form the final tetrapeptide. This method allows for the purification of intermediate fragments, which can lead to a purer final product. nih.gov

A hybrid approach combines the advantages of both SPPS and SolPSS. ambiopharm.com For instance, protected peptide fragments can be synthesized using SPPS, cleaved from the resin, and then coupled together in solution. researchgate.net This can be particularly useful for synthesizing longer or more complex analogues of this compound.

| Strategy | Description | Advantages |

| Full SolPSS | Stepwise coupling of single amino acids in solution. nih.gov | Scalable, intermediates can be purified. nih.gov |

| Fragment Condensation (SolPSS) | Synthesis of di- or tri-peptide fragments followed by coupling in solution. nih.gov | Higher purity of final product due to intermediate purification. nih.gov |

| Hybrid SPPS-SolPSS | SPPS is used to create protected peptide fragments, which are then coupled in solution. researchgate.netambiopharm.com | Combines the speed of SPPS for fragment synthesis with the purification advantages of SolPSS. ambiopharm.com |

Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS)

Recent advancements have focused on accelerating solution-phase synthesis. acs.orgrsc.org Fast solution-phase peptide synthesis (SolPSS) methods have been developed that are continuous and can be scaled up. acs.org These methods often use specific reagents that allow for easy removal of byproducts by extraction, avoiding the need for chromatographic purification of intermediates. acs.org

Liquid-phase peptide synthesis (LPPS) is a modern iteration of solution-phase synthesis that uses a soluble tag to support the growing peptide chain. rsc.orgbachem.comrsc.org This combines the benefits of a homogeneous reaction environment with simplified purification, as the tagged peptide can be precipitated and isolated. bachem.comrsc.org LPPS is considered a "third wave" in peptide synthesis and is noted for its sustainability due to reduced solvent and reagent usage. rsc.orgbachem.comrsc.org For a peptide like this compound, LPPS could offer a scalable and environmentally friendlier production route. bachem.com

Chemoenzymatic and Ligase-Mediated Synthesis of Peptides Analogous to this compound

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes to catalyze the formation of peptide bonds, offering high specificity and mild reaction conditions. bachem.com This approach often involves the enzymatic ligation of peptide fragments that were previously synthesized chemically, for example by SPPS. bachem.com

Enzymes like papain or engineered ligases such as subtiligase can be used. nih.govru.nl These enzymes can overcome challenges associated with purely chemical methods, such as racemization and the need for extensive side-chain protection. bachem.com For the synthesis of analogues of this compound, specific enzymes could be employed to ligate fragments at particular junctions. For instance, a ligase could be used to couple a dipeptide containing Lysine to another fragment. acs.orgnih.gov The development of peptide ligases with specificity for certain amino acid sequences continues to expand the toolkit for peptide synthesis. nih.govmdpi.com The use of enzymes that recognize specific motifs, such as butelase-1 or sortase A, allows for the precise coupling of unprotected peptide fragments in aqueous solutions, a significant advantage for producing complex peptide analogues. nih.govmdpi.com

| Enzyme/Method | Mechanism | Application for this compound Analogues |

| Papain | A protease that can be used for peptide bond formation under specific conditions. ru.nl | Could catalyze the coupling of fragments, for example, involving Threonine. ru.nl |

| Subtiligase | An engineered variant of subtilisin that favors synthesis over hydrolysis. nih.gov | Useful for N-terminal modification and linear peptide synthesis. nih.gov |

| Sortase A | A transpeptidase that recognizes a specific motif (LPXTG) for ligation. nih.gov | Could be used to ligate a fragment containing a Lysine analogue if the recognition sequence is incorporated. |

| Butelase-1 | A highly efficient asparaginyl endopeptidase used for peptide cyclization and ligation. mdpi.com | Could potentially be used to ligate at an Asparagine residue in an analogue sequence. |

Post-Synthetic Modification and Bioconjugation Strategies relevant to this compound

The tetrapeptide this compound possesses several functional groups that serve as versatile handles for post-synthetic modification and bioconjugation. These modifications are crucial for tailoring the peptide's properties, such as stability, cell permeability, and receptor targeting, or for attaching reporter molecules like fluorescent dyes and radiolabels. rjsocmed.comresearchgate.netnih.gov The primary sites for modification on this peptide are the ε-amino group of the C-terminal lysine, the hydroxyl group of threonine, and the side-chain amide of asparagine. The leucine residue, with its chemically inert isobutyl side chain, is not typically targeted for modification.

The strategic modification of this compound can be achieved through a variety of chemical and enzymatic methods. The choice of strategy depends on the desired conjugate and the required level of selectivity. nih.gov Key reactive sites within the peptide include:

Lysine (Lys): The primary amine (ε-NH2) on the side chain is highly nucleophilic and represents the most common site for bioconjugation. rsc.org

Threonine (Thr): The secondary hydroxyl (-OH) group on its side chain can be targeted for modifications such as glycosylation. lshtm.ac.uk

Asparagine (Asn): The side-chain amide (-CONH2) is a substrate for N-linked glycosylation, particularly as it is part of the Asn-X-Thr consensus sequence (where X is Leu). wikipedia.org

N-terminus and C-terminus: The terminal α-amino and α-carboxyl groups also offer sites for specific modifications. rsc.org

Modification of the Lysine Residue

The lysine side chain is a prime target for chemical modification due to the high nucleophilicity of its ε-amino group. rsc.org A plethora of reagents can react with this amine to form stable covalent bonds, enabling the attachment of various molecular payloads.

Classical methods for amine modification often involve acylation with reagents like N-hydroxysuccinimide (NHS) esters. These reactions are efficient but can lack site-selectivity if multiple amine groups (like the N-terminal α-amino group) are present and have similar reactivity. nih.gov To achieve greater specificity for the lysine side chain over the N-terminus, the reaction pH can be controlled. The pKa of the lysine ε-amino group is around 10.5, while the N-terminal α-amino group is around 8.0. nih.govrsc.org Performing the conjugation at a pH between 8.5 and 9.5 favors the deprotonation and reaction of the lysine side chain. nih.gov

More advanced, site-selective methods have been developed to specifically target lysine residues. For instance, vinylsulfonamides can be employed for aza-Michael addition reactions that show high selectivity for lysine over the N-terminus under optimized conditions. rsc.org Enzymatic methods, such as those using Sortase A (SrtA), can also create an isopeptide bond with the lysine side chain, offering excellent chemoselectivity. mdpi.com

| Reagent Class | Specific Reagent Example | Reaction Type | Resulting Linkage | Key Features | Reference |

|---|---|---|---|---|---|

| Active Esters | N-hydroxysuccinimide (NHS) ester | Acylation | Amide bond | Most common method; can be modulated by pH for selectivity. | nih.gov |

| Vinylsulfonamides | N-Methyl-N-phenylethenesulfonamide | Aza-Michael Addition | Alkyl sulfonamide | High selectivity for lysine over the N-terminus. | rsc.org |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Addition | Thiourea | Used for fluorescent labeling; alters charge of the amine. | nih.gov |

| Enzymatic | Sortase A (SrtA) | Transpeptidation | Isopeptide bond | Highly chemoselective; requires specific recognition sequences. | mdpi.com |

Modification of Asparagine and Threonine Residues via Glycosylation

Glycosylation is a critical post-synthetic modification that can enhance peptide stability, solubility, and biological activity. lshtm.ac.uklifetein.com The this compound sequence contains two potential sites for glycosylation: the asparagine residue for N-linked glycosylation and the threonine residue for O-linked glycosylation.

N-linked Glycosylation at Asparagine: N-linked glycosylation involves the attachment of a glycan to the amide nitrogen of an asparagine side chain. bachem.com This modification almost always occurs at an Asn residue that is part of the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.org The sequence Asn-Leu-Thr within this compound perfectly matches this motif, making the asparagine residue a prime candidate for enzymatic or chemical N-glycosylation. wikipedia.orgfrontiersin.org

Chemically, N-glycans can be introduced during solid-phase peptide synthesis (SPPS) by using a pre-formed Fmoc-Asn(glycan)-OH building block. iris-biotech.de This approach allows for the creation of homogeneous glycopeptides with defined glycan structures. bachem.comiris-biotech.de Cell-free chemoenzymatic platforms have also emerged, which use recombinant oligosaccharyltransferases (OSTs) to transfer synthetic lipid-linked oligosaccharides (LLOs) to peptides containing the consensus sequence. frontiersin.org

O-linked Glycosylation at Threonine: O-linked glycosylation typically involves the attachment of a sugar, most commonly N-acetylgalactosamine (GalNAc), to the hydroxyl group of a threonine or serine residue. rsc.orgsigmaaldrich.com Unlike N-glycosylation, there is no strict consensus sequence for O-glycosylation, but the threonine in this compound is an available site for such modification. sigmaaldrich.com The synthesis of O-linked glycopeptides is most commonly achieved by incorporating a pre-synthesized Fmoc-Thr(glycan)-OH building block during SPPS. rsc.orgresearchgate.net This ensures the formation of the desired α-anomeric linkage typically found in nature. researchgate.net The presence of the O-glycan can influence the peptide's conformation and stability. lshtm.ac.uk

| Modification Type | Target Residue | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|---|

| N-linked Glycosylation | Asparagine (Asn) | Incorporation of Fmoc-Asn(glycan)-OH building block during SPPS. | Requires Asn-X-Ser/Thr consensus sequence, which is present. Allows for homogeneous glycopeptides. | bachem.comiris-biotech.de |

| N-linked Glycosylation | Asparagine (Asn) | Cell-free enzymatic glycosylation using OSTs. | Transfers complex glycans from lipid-linked donors to the peptide. | frontiersin.org |

| O-linked Glycosylation | Threonine (Thr) | Incorporation of Fmoc-Thr(glycan)-OH building block during SPPS. | Most common method for creating O-linked peptides like mucin-type glycopeptides. | rsc.orgresearchgate.net |

Chemoselective Ligation Strategies

Beyond direct modification of side chains, chemoselective ligation techniques allow for the conjugation of the entire peptide to another peptide or molecule. Serine/Threonine Ligation (STL) is a powerful method for forming a native peptide bond by reacting a peptide with an N-terminal serine or threonine with another peptide that has a C-terminal salicylaldehyde (B1680747) (SAL) ester. google.comfrontiersin.org While this compound does not have an N-terminal threonine, this strategy is relevant for synthesizing analogues or for conjugating molecules to the N-terminus of a Thr-containing peptide fragment prior to its incorporation into a larger sequence. researchgate.net The reaction is highly chemoselective and proceeds efficiently even in the presence of unprotected internal lysine residues. frontiersin.org

Comprehensive Structural Elucidation and Conformational Analysis of H Asn Leu Thr Lys Oh

High-Resolution Spectroscopic Techniques for H-Asn-Leu-Thr-Lys-OH

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. mdpi.comchaconlab.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can distinguish between common secondary structural motifs such as α-helices, β-sheets, turns, and random coils. subr.edu For the tetrapeptide this compound, which is too short to form stable α-helices or extensive β-sheets, CD analysis is particularly useful for identifying the presence of β-turns or a predominantly random coil conformation. The CD spectrum of a peptide is a superposition of the signals from its individual structural components. chaconlab.org The general CD profile can indicate a particular secondary structure, such as a β-turn. subr.edu

The conformational stability of the peptide can be further investigated by monitoring changes in the CD spectrum as a function of environmental conditions like temperature, pH, and solvent polarity. subr.edu Significant alterations in the CD spectrum under varying conditions would suggest a flexible structure, while a relatively unchanged spectrum would indicate a more rigid conformation. subr.edu

| Parameter | Description |

| Technique | Circular Dichroism (CD) Spectroscopy |

| Primary Information | Secondary structure content (α-helix, β-sheet, β-turn, random coil) |

| Application to this compound | Determination of the predominant conformation, likely a β-turn or random coil. Assessment of conformational stability under different environmental conditions. |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of biomolecules in solution at atomic resolution. theses.czspringernature.com For a tetrapeptide like this compound, multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and establish through-bond and through-space connectivities between amino acid residues. uu.nlnih.gov

The key to NMR structure determination lies in the Nuclear Overhauser Effect (NOE), which provides distance constraints between protons that are close in space, typically less than 5 Å apart. theses.cz By identifying a network of NOEs, a set of distance restraints can be generated and used in computational modeling to calculate a family of structures consistent with the experimental data. The resulting ensemble of structures provides a detailed picture of the peptide's conformational preferences in solution. uu.nl NMR can also provide insights into the dynamics of the peptide by analyzing relaxation parameters. springernature.com

| NMR Experiment | Information Obtained |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled through two or three bonds. |

| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system (i.e., within a single amino acid residue). |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing distance constraints for structure calculation. |

Advanced Mass Spectrometry for Molecular Identification and Sequencing of this compound

Mass spectrometry (MS) is a cornerstone analytical technique for the precise determination of molecular weight and the elucidation of the primary structure (amino acid sequence) of peptides. researchmap.jp Soft ionization techniques have made it possible to analyze large and labile biomolecules like peptides without significant fragmentation. pnas.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF-MS for Mass Confirmation

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two of the most common soft ionization techniques used in peptide analysis. researchgate.net ESI-MS is particularly well-suited for analyzing small molecules and peptides from solution, often producing multiply charged ions. tandfonline.comlcms.cz The sample, dissolved in a suitable solvent, is sprayed through a heated capillary held at a high potential, generating charged droplets that shrink to produce gas-phase ions. tandfonline.com

MALDI-Time-of-Flight (TOF) MS, on the other hand, involves co-crystallizing the peptide with a matrix that absorbs laser energy. nih.gov A laser pulse desorbs and ionizes the peptide, typically as a singly charged species, and its mass-to-charge ratio is determined by its time of flight through a vacuum tube. acs.org Both ESI-MS and MALDI-TOF-MS can be used to accurately confirm the molecular weight of this compound. researchgate.nettandfonline.com

| Mass Spectrometry Technique | Ionization Method | Typical Ions Produced | Key Features |

| ESI-MS | Electrospray ionization from a solution. tandfonline.com | Multiply charged ions | Suitable for liquid samples and can be coupled to liquid chromatography (LC-MS). nih.gov |

| MALDI-TOF-MS | Laser desorption from a solid matrix. nih.gov | Singly charged ions | High sensitivity, tolerant to some impurities. nih.gov |

Tandem Mass Spectrometry (MS/MS) for De Novo Peptide Sequencing

Tandem mass spectrometry (MS/MS) is the definitive method for determining the amino acid sequence of a peptide de novo, meaning without prior knowledge of the sequence. uniroma1.itnih.gov In an MS/MS experiment, a precursor ion corresponding to the protonated peptide (in this case, [this compound + H]+) is selected in the first mass analyzer. uniroma1.it This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. mdpi.com

The resulting fragment ions are then analyzed in a second mass analyzer. Fragmentation predominantly occurs at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. researchgate.net This powerful technique can unambiguously confirm the sequence of this compound.

| Ion Type | Description |

| Precursor Ion | The intact, protonated peptide selected for fragmentation. |

| b-ions | N-terminal fragment ions containing the N-terminus. |

| y-ions | C-terminal fragment ions containing the C-terminus. |

Chromatographic and Electrophoretic Methods for Purity and Homogeneity of this compound

The assessment of purity and homogeneity is a critical step in the characterization of synthetic peptides like this compound. Chromatographic and electrophoretic techniques are powerful tools for this purpose, offering high-resolution separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and diastereomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of peptides. pepdd.com The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. ijarsct.co.in For the tetrapeptide this compound, optimization of several parameters is crucial to achieve high-resolution separation and accurate purity assessment.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier, with an acid additive to control ionization and improve peak shape. chromatographyonline.com

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The gradient elution, where the concentration of the organic modifier is increased over time, is standard for peptide separations. pepdd.com

Acid Additive: Trifluoroacetic acid (TFA) is frequently used at a concentration of 0.1% to ion-pair with the basic residues of the peptide, such as the lysine (B10760008) side chain and the N-terminus of this compound, which enhances retention and reduces peak tailing. researchgate.net While TFA is effective, it can sometimes suppress ionization in mass spectrometry; alternative ion-pairing agents like formic acid may be used for LC-MS applications. chromatographyonline.com

Stationary Phase Selection: The choice of stationary phase is critical for achieving optimal selectivity.

Alkyl Chain Length: C18 columns are the most common for peptide analysis due to their high hydrophobicity and retention capabilities. researchgate.net For a relatively small and polar peptide like this compound, a C8 or even a C4 column might provide sufficient retention with better peak shapes.

Pore Size: A pore size of 100-120 Å is generally suitable for small peptides, ensuring that the molecule can freely access the stationary phase surface.

Temperature Control: Column temperature plays a significant role in peptide separations, affecting both retention time and selectivity. waters.com

Retention: Increasing the temperature generally decreases the retention time of peptides due to reduced mobile phase viscosity and increased mass transfer. researchgate.netresearchgate.net

Selectivity: Temperature can alter the conformation of a peptide, which in turn can change its interaction with the stationary phase and affect the separation of closely eluting impurities. researchgate.netnih.gov For this compound, a systematic study of temperature effects, for instance from 30°C to 60°C, could reveal optimal conditions for resolving potential diastereomeric or structural isomers. ymcamerica.com

A rational approach to method development would involve screening different combinations of stationary phases (e.g., C18, C8) and mobile phase gradients at various temperatures to achieve the best resolution and peak shape for this compound and its potential impurities. chromatographyonline.com

Table 1: Illustrative RP-HPLC Optimization Parameters for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18, 4.6 x 150 mm, 3.5 µm | C8, 4.6 x 150 mm, 3.5 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-40% B in 30 min | 5-40% B in 30 min | 10-50% B in 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Temperature | 40°C | 40°C | 50°C |

| Detection | UV at 214 nm | UV at 214 nm | UV at 214 nm |

Capillary Electrophoresis and Gel Electrophoresis for Peptide Analysis

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-efficiency separation technique that is orthogonal to RP-HPLC, as it separates molecules based on their charge-to-mass ratio rather than hydrophobicity. nih.govspringernature.com This makes it an excellent complementary method for assessing the purity of this compound. springernature.com In its simplest form, capillary zone electrophoresis (CZE), a sample is introduced into a narrow-bore fused-silica capillary filled with a buffer, and a high voltage is applied. taylorfrancis.com

Buffer pH: The pH of the background electrolyte is a critical parameter as it determines the charge of the peptide. nih.gov For this compound, at a low pH (e.g., 2.5), the aspartic acid side chain will be protonated (neutral), while the N-terminus and the lysine side chain will be protonated (positive), resulting in a net positive charge. researchgate.net At a high pH, the aspartic acid will be deprotonated (negative), and the lysine and N-terminus will be deprotonated (neutral), leading to a net negative charge. sciex.com Varying the pH can significantly alter the separation selectivity. nih.gov

Capillary and Temperature: Uncoated fused-silica capillaries are standard, though coated capillaries can be used to modulate the EOF. nih.gov Temperature control is crucial for reproducibility as it affects buffer viscosity and, consequently, electrophoretic mobility. sciex.com

Gel Electrophoresis:

While less common for small peptides like this compound, polyacrylamide gel electrophoresis (PAGE) can be adapted for their analysis. dartmouth.edu Systems using high concentrations of polyacrylamide (40-50%) can resolve small molecules. dartmouth.edu Specialized buffer systems, such as the Tricine-SDS-PAGE system, are specifically designed for the separation of low molecular weight proteins and peptides. thermofisher.combio-rad.com This system improves the resolution of small peptides by enhancing their stacking and destacking behavior. thermofisher.com For this compound, such a system could potentially separate it from smaller or larger peptide impurities. Modifications to the staining and fixation protocols are often necessary for small, soluble peptides. dartmouth.edunih.gov Another approach involves pre-run modification of the peptide with a fluorescent tag to facilitate detection. nih.gov

Computational Approaches to this compound Conformation and Dynamics

Computational methods provide invaluable insights into the conformational preferences and dynamic behavior of peptides at an atomic level, complementing experimental data.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can model the time-dependent behavior of this compound, providing a detailed picture of its conformational ensemble in different environments. These simulations solve Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules. mdpi.com

Solvent Models: Simulating the peptide in an explicit solvent, such as water, is crucial for accurately capturing its behavior in an aqueous environment. psu.edursc.org Different water models (e.g., TIP3P, SPC/E) can also impact the simulation results. psu.edu Simulations can also be performed in implicit solvent models, which represent the solvent as a continuum, to reduce computational cost, especially for high-temperature simulations. nih.gov

Simulation Environment: Beyond a simple aqueous solution, MD simulations can explore the behavior of this compound in more complex environments, such as at a water-membrane interface, to understand how its conformation might change upon interaction with biological membranes. elifesciences.orgnih.gov

By analyzing the simulation trajectories, one can determine properties like the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the formation of intramolecular hydrogen bonds. nih.gov

Conformational Energy Landscape Analysis of this compound

The conformational energy landscape represents all the possible conformations of a molecule and their corresponding potential energies. cam.ac.uk For a flexible molecule like the acyclic tetrapeptide this compound, this landscape will have multiple energy minima corresponding to stable or metastable conformations.

Ramachandran Plots: A key tool for analyzing peptide conformations is the Ramachandran plot, which visualizes the distribution of the backbone dihedral angles φ (phi) and ψ (psi) for each amino acid residue. christophchamp.com The allowed regions in the Ramachandran plot correspond to sterically favorable conformations, such as α-helices and β-sheets, while disallowed regions are sterically hindered. christophchamp.com For a short, flexible peptide like this compound, the residues are likely to sample a broad range of the allowed conformational space, predominantly in the random coil or turn regions. rsc.org Analysis of Ramachandran plots for each residue in the this compound sequence can reveal local structural preferences. acs.orgresearchgate.net

Energy Minima and Transition States: Exploring the conformational energy landscape can identify the lowest energy conformations (global and local minima) and the energy barriers (transition states) that separate them. acs.orgnih.gov This can provide insights into the flexibility of the peptide and the timescales of conformational changes. For small peptides, strain can lead to cis and trans isomers of the peptide bonds being closer in energy than in larger peptides. nih.govacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and chemical reactivity of this compound. nih.gov

Electronic Properties: DFT calculations can determine properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity of the molecule. nih.govresearchgate.net

Reactivity Descriptors: Conceptual DFT provides a framework for calculating reactivity indices, such as Fukui functions and dual descriptors, which can identify the most reactive sites within the molecule for nucleophilic or electrophilic attack. scirp.orgmdpi.com For this compound, these calculations could predict which atoms are most susceptible to chemical modification or interaction with other molecules. For instance, the analysis can pinpoint the reactivity of the amino groups of the N-terminus and the lysine side chain, as well as the carboxyl groups of the C-terminus and the asparagine side chain. scirp.org The results can suggest that the local reactivity of the peptide is significantly influenced by its charged and aromatic amino acids. nih.govresearchgate.net

Mechanistic Investigations of Molecular Interactions and in Vitro Biological Activities of H Asn Leu Thr Lys Oh

Molecular Recognition and Binding Dynamics of H-Asn-Leu-Thr-Lys-OH

The ability of this compound to interact with biological targets is dictated by the collective chemical properties of its constituent amino acid residues. These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic, and electrostatic forces, as well as the potential for metal ion coordination.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the structure and function of biological macromolecules, and the this compound peptide possesses multiple functional groups capable of participating in intricate hydrogen-bonding networks. callutheran.eduuni-bayreuth.de These networks are crucial for stabilizing the peptide's conformation and for its specific recognition by biological receptors. uni-bayreuth.de

The side chains of asparagine (Asn), threonine (Thr), and lysine (B10760008) (Lys) are primary contributors to the peptide's hydrogen bonding capacity. The amide group of the asparagine side chain can function as both a hydrogen bond donor and acceptor. proteinstructures.comoup.com The hydroxyl group of threonine is a potent hydrogen bond former, while the primary amino group on the side chain of lysine acts as a strong hydrogen bond donor. proteinstructures.comoup.combenthamopen.com Furthermore, the peptide backbone itself, with its repeating sequence of carbonyl oxygens (acceptors) and amide hydrogens (donors), provides a scaffold for extensive hydrogen bonding. callutheran.edunih.gov In binding events, these groups can form a complex web of interactions with a receptor pocket, often involving water molecules that bridge the peptide and its binding partner. researchgate.net

Elucidation of Hydrophobic and π-Stacking Interactions

The peptide lacks aromatic amino acids such as phenylalanine, tyrosine, or tryptophan, and therefore cannot participate directly in π-stacking interactions, which are non-covalent interactions between aromatic rings. nih.govlibretexts.orgfrontiersin.org However, the hydrophobic side chain of leucine (B10760876) can still make favorable contact with aromatic residues in a binding partner, contributing to the binding energy through general hydrophobic effects. nih.gov

Analysis of Electrostatic and Ionic Interactions in Binding Events

Electrostatic forces play a critical role in guiding peptides to their binding sites and ensuring specificity. At physiological pH, the this compound peptide possesses multiple charged groups. The N-terminal amino group is protonated (-NH3+), the C-terminal carboxyl group is deprotonated (-COO-), and the side chain of the lysine residue carries a positive charge (-NH3+). pressbooks.publibretexts.org

The positively charged lysine side chain is particularly important for forming strong, long-range electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) on a target protein. pressbooks.pub These directed ionic interactions, often termed salt bridges, are crucial for the initial recognition and stable association of the peptide with its binding partner. callutheran.eduresearchgate.net The presence of these charged moieties also dictates the peptide's interaction with the surrounding aqueous environment, influencing its solubility and conformational preferences. callutheran.edu

Metal Ion Coordination and Chelation Properties of this compound (e.g., copper ions)

Peptides are effective chelators of metal ions due to the presence of numerous potential donor atoms in their backbones and side chains. mdpi.com this compound is well-equipped to coordinate with metal ions like copper(II). Potential coordination sites include the N-terminal amino group, the C-terminal carboxylate, the backbone carbonyl oxygens, and the side chains of asparagine, threonine, and lysine. mdpi.commdpi.commdpi.com

The ε-amino group of the lysine side chain, the amide group of asparagine, and the hydroxyl group of threonine can all participate in forming a stable coordination sphere around a metal ion. mdpi.comresearchgate.net Studies on other peptides have shown that amino acids with carboxyl, hydroxyl, or additional nitrogen groups, such as Asp, Glu, Ser, Thr, Lys, and Asn, contribute to the thermodynamic stability of peptide-metal complexes. mdpi.com Copper(II) chelation, in particular, is often initiated at the N-terminal amine, with subsequent involvement of deprotonated amide nitrogens and suitable side chains to form a stable complex. mdpi.com The presence of lysine and asparagine suggests a significant potential for this compound to act as a chelating agent. cabidigitallibrary.org

Enzymatic Modulatory Activities of this compound

The structural features of this compound suggest it may act as a modulator of enzyme activity, particularly for proteases involved in physiological regulation, such as Angiotensin-Converting Enzyme (ACE) and Renin.

In Vitro Enzyme Inhibition Kinetics and Mechanism Studies (e.g., ACE, Renin)

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure. scielo.br Peptides derived from food sources are known to be effective ACE inhibitors. The inhibitory potential of a peptide is strongly influenced by its amino acid composition and sequence. Research indicates that the presence of hydrophobic amino acids (like Leucine), positively charged residues (like Lysine), and specific C-terminal tripeptide sequences are crucial for potent ACE inhibition. scielo.brrsc.org For instance, the presence of a lysine residue at the N-terminus or within the sequence often contributes positively to inhibitory activity. rsc.org

While direct kinetic studies on this compound are not extensively documented, research on structurally similar peptides provides valuable insights. For example, the peptide Ile-Leu-Lys-Pro, isolated from duck egg white, exhibited high ACE inhibitory activity with an IC₅₀ value of 0.355 mM. scielo.br Kinetic analysis of related peptides often reveals a mixed-type or non-competitive inhibition mechanism, where the peptide binds to a site other than the enzyme's active site, causing a conformational change that reduces its catalytic efficiency. nih.govscispace.com Given its composition, this compound is a plausible candidate for ACE inhibition.

Renin: Renin is another critical protease in the renin-angiotensin system, catalyzing the conversion of angiotensinogen (B3276523) to angiotensin I. ucl.ac.uk Renin is known for its high substrate specificity. ucl.ac.uk Inhibitors are often designed as substrate analogues. While this compound does not mimic the canonical renin cleavage site, its constituent amino acids could still interact with the enzyme. For example, some fluorogenic renin substrates incorporate lysine to enhance kinetic properties. nih.gov However, without specific kinetic data, the potential for this compound to act as a renin inhibitor remains speculative.

Receptor-Ligand Interactions and Signaling Cascade Modulation in Model Systems

The tetrapeptide this compound, by virtue of its specific amino acid sequence, possesses the potential to interact with cellular receptors and modulate downstream signaling cascades. The constituent amino acids, with their distinct side-chain properties, are crucial for these interactions. The lysine (Lys) residue, with its basic and positively charged side chain, and the asparagine (Asn) and threonine (Thr) residues, with their polar and hydrogen-bonding capabilities, can facilitate binding to negatively charged pockets on receptor surfaces. The hydrophobic leucine (Leu) residue can contribute to interactions with non-polar domains within a receptor's binding site. nih.gov

Peptides with similar compositions have been shown to influence cell signaling pathways. smolecule.com For instance, specific peptide sequences can bind to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), initiating a cascade of intracellular events. oup.com The binding of a ligand like this compound could trigger conformational changes in the receptor, leading to the activation of downstream kinases and transcription factors. While direct receptor binding studies for this compound are not extensively documented in the available literature, the principles of peptide-receptor interactions suggest its potential involvement in pathways like the mitogen-activated protein kinase (MAPK) or PI3K/Akt signaling cascades. nih.govmdpi.com The interaction of the peptide's amine groups with receptor sites, such as the interaction between a protonated amine and specific amino acid residues like phenylalanine or aspartic acid in a binding pocket, is a plausible mechanism. mdpi.com Studies on other peptides have shown that residues like threonine and lysine are directly involved in forming hydrogen bonds and salt bridges that stabilize the ligand-receptor complex, which is fundamental to signal transduction. frontiersin.orgacs.org

Antioxidant and Redox Homeostasis Regulation by this compound

The regulation of redox homeostasis is a critical biological function, and peptides are increasingly recognized for their antioxidant capabilities. This compound contains amino acid residues that can contribute to antioxidant activity through various mechanisms.

Common assays to evaluate these properties include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays. rsc.orgkosfaj.org The effectiveness is often reported as an IC50 value, representing the concentration required to scavenge 50% of the radicals.

Table 1: Representative Free Radical Scavenging Activity of Antioxidant Peptides This table presents typical data from in vitro antioxidant assays for short peptides to illustrate potential activities. Specific values for this compound would require direct experimental determination.

| Assay Type | Radical Scavenged | Typical IC50 (mg/mL) for Active Peptides |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 0.70 - 5.0 |

| ABTS Assay | ABTS radical cation | 0.5 - 2.5 |

| Hydroxyl Radical Scavenging | Hydroxyl radical (•OH) | 1.0 - 5.0 |

Data compiled from representative studies on various antioxidant peptides. rsc.orgkosfaj.orgresearchgate.net

Beyond direct radical scavenging, this compound may regulate redox balance by modulating the activity of endogenous antioxidant enzymes. These enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the primary cellular defense against oxidative damage. mdpi.com Peptides can enhance the activity of these enzymes, thereby bolstering the cell's ability to neutralize ROS. mdpi.com For example, some peptides have been shown to increase the expression and activity of SOD and CAT in cellular models under oxidative stress. mdpi.com Conversely, peptides can also inhibit pro-oxidative enzymes like certain oxygenases. google.com The interaction of the peptide with these enzymes can be allosteric or may involve the modulation of gene expression pathways that control enzyme synthesis.

In cell-based models, this compound can protect cells from damage induced by oxidants like hydrogen peroxide (H₂O₂). This cytoprotective effect is a result of its integrated antioxidant actions. Pre-treatment of cells, such as human liver cancer (HepG2) or human keratinocyte (HaCaT) cells, with an antioxidant peptide prior to oxidant exposure has been shown to significantly increase cell viability. mdpi.com The mechanisms for this protection include reducing intracellular ROS levels, preventing lipid peroxidation, and maintaining the integrity of the cell membrane. mdpi.com Furthermore, protective peptides can enhance the intracellular levels of non-enzymatic antioxidants like glutathione (GSH), a critical molecule for detoxification and redox signaling. mdpi.comoup.com

A key mechanism by which peptides exert their antioxidant effects is through the modulation of critical redox-sensitive signaling pathways. mdpi.com The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. researchgate.net Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of activators, like certain antioxidant peptides, Nrf2 translocates to the nucleus and promotes the expression of antioxidant genes, including those for SOD, CAT, and heme oxygenase-1 (HO-1). mdpi.comfrontiersin.org

Simultaneously, peptides can suppress pro-inflammatory and pro-oxidative pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB activation leads to the expression of pro-inflammatory cytokines, which can contribute to oxidative stress. nih.gov By inhibiting NF-κB activation, peptides can reduce the inflammatory response and its associated oxidative damage. Amino acids such as Threonine, Leucine, Asparagine, and Lysine have been implicated in the inhibition of the NF-κB signaling pathway. nih.gov

Table 2: Effect of Peptides on Redox-Related Protein Expression in In Vitro Models This table illustrates the typical modulatory effects of bioactive peptides on key proteins in redox signaling pathways.

| Target Protein | Signaling Pathway | Typical Effect of Bioactive Peptide |

| Nrf2 (nuclear) | Nrf2/ARE | Increased Abundance |

| HO-1 | Nrf2/ARE | Upregulation |

| SOD | Nrf2/ARE | Upregulation |

| NF-κB | NF-κB | Inhibition/Downregulation |

Findings are based on general observations from studies on various antioxidant peptides. mdpi.commdpi.comfrontiersin.org

Self-Assembly Phenomena and Supramolecular Structures Formed by this compound

The self-assembly of peptides into ordered supramolecular structures is a phenomenon driven by a delicate balance of non-covalent interactions. beilstein-journals.orgd-nb.info The tetrapeptide this compound possesses the requisite chemical features to engage in self-assembly. The process is governed by interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. beilstein-journals.orgmdpi.com

The peptide's structure combines both hydrophilic and hydrophobic elements. The hydrophobic side chain of Leucine can drive the initial association of peptide molecules to minimize contact with water. pnas.org Concurrently, the polar side chains of Asparagine, Threonine, and Lysine can form extensive hydrogen bond networks, which are critical for stabilizing the resulting supramolecular architecture. mdpi.comnih.gov The terminal amine and carboxyl groups, along with the peptide backbone's amide bonds, also contribute significantly to hydrogen bonding. mdpi.com

Depending on factors like concentration, pH, and temperature, such peptides can self-assemble into various morphologies, including nanofibers, nanotubes, ribbons, and hydrogels. d-nb.inforesearchgate.net These self-assembled structures have potential applications in biomaterials and drug delivery. beilstein-journals.org The formation of β-sheet-like arrangements is common in peptide self-assembly, where intermolecular hydrogen bonds create stable, extended structures that can entangle to form a three-dimensional network, capable of entrapping large amounts of water to form a hydrogel. mdpi.comnih.gov The specific sequence Asn-Lys has been noted in motifs that can stabilize peptide structures, potentially facilitating such ordered assembly. frontiersin.orgnih.gov

Principles of Hierarchical Self-Assembly and Nanostructure Formation

Hierarchical self-assembly is a process where simple molecular building blocks spontaneously organize into well-defined, ordered structures on multiple length scales. nih.gov This process is driven by a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and π-π stacking. beilstein-journals.orgd-nb.info In the context of peptides, the amino acid sequence dictates the types and strengths of these interactions, guiding the assembly into predictable secondary structures like β-sheets or α-helices. These secondary structures can then further assemble into larger, more complex nanostructures such as nanofibers, nanotubes, nanovesicles, and hydrogels. nih.govbeilstein-journals.org The formation of these structures is a dynamic process influenced by environmental factors like pH, temperature, and ionic strength. nih.gov

Engineering of Peptide Hydrogels and Functional Biomaterials

Peptide hydrogels are a class of biomaterials formed by the self-assembly of peptides into a three-dimensional network that can entrap large amounts of water. rsc.orgfrontiersin.org These materials are of significant interest for biomedical applications due to their biocompatibility, biodegradability, and structural resemblance to the native extracellular matrix. rsc.org The properties of peptide hydrogels, such as their mechanical stiffness and release kinetics for encapsulated molecules, can be precisely tuned by altering the peptide sequence. acs.org For instance, incorporating specific amino acids can introduce responsiveness to stimuli like pH or temperature. acs.org Functional motifs, such as cell-adhesion sequences (e.g., RGD), can be integrated into the peptide design to promote specific biological responses, making them suitable for applications in tissue engineering and drug delivery. rsc.orgacs.org

Impact of Amino Acid Sequence on Self-Assembly Propensity

The primary sequence of amino acids is the most critical factor determining a peptide's ability to self-assemble. The arrangement of hydrophobic and hydrophilic residues, as well as charged and aromatic amino acids, governs the intermolecular interactions that drive the assembly process. jnsam.comnih.gov For example, alternating hydrophobic and hydrophilic residues often leads to the formation of β-sheet structures, a common motif in self-assembling peptides. rsc.org The presence of aromatic residues like phenylalanine or tryptophan can promote π-π stacking, which strengthens the assembly. rsc.org Conversely, bulky side chains or charge repulsion between adjacent residues can hinder or prevent self-assembly. nih.gov Even minor changes in the amino acid sequence, such as a single point mutation, can significantly alter the resulting nanostructure or inhibit assembly altogether. nih.gov

Antimicrobial Activity Mechanisms of this compound in Model Organisms

While there is no specific information on the antimicrobial activity of this compound, the general mechanisms of antimicrobial peptides (AMPs) are well-documented. AMPs are a diverse class of naturally occurring molecules that form a key part of the innate immune system in many organisms. nih.govbiorbyt.com

Membrane Interaction and Disruption Mechanisms

A primary mechanism of action for many AMPs involves the disruption of microbial cell membranes. nih.gov Most AMPs are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial membranes. nih.gov This interaction can lead to membrane permeabilization and cell death through various models, including the "barrel-stave," "toroidal pore," and "carpet" mechanisms. researchgate.net In the barrel-stave and toroidal pore models, the peptides insert into the membrane to form pores, leading to leakage of cellular contents. frontiersin.org In the carpet model, the peptides accumulate on the membrane surface, disrupting its integrity in a detergent-like manner. researchgate.net The specific mechanism is often dependent on the peptide's structure, concentration, and the composition of the target membrane. acs.orgfrontiersin.org

Peptide Engineering and Structure Activity Relationship Sar Studies for H Asn Leu Thr Lys Oh Analogues

Rational Design Principles for Modulating Peptide Functionality

The rational design of analogues of the tetrapeptide H-Asn-Leu-Thr-Lys-OH is a meticulous process aimed at enhancing its intrinsic biological activity, stability, and specificity. This process is deeply rooted in understanding the sequence-to-structure relationships that dictate the peptide's function. markwallace.orgrsc.org Key strategies in the rational modification of this peptide include alterations to the main chain, such as cyclization or backbone alteration, to improve stability and reduce susceptibility to proteolysis. nih.gov Another prevalent approach involves retaining the essential functional groups crucial for binding while modifying less critical side chains. nih.gov

Fundamental physicochemical properties are central to the design process. Factors such as hydrophobicity, charge, amphipathicity, and helicity are known to be determinants of a peptide's biological activity and are modulated through strategic amino acid substitutions. nih.gov The design might also incorporate non-natural amino acids to confer unique properties, such as increased rigidity or resistance to enzymatic degradation. researchgate.net These design principles establish a framework for systematically tuning the functionality of this compound to develop next-generation therapeutics with enhanced potency. nih.gov

Systematic Amino Acid Scan and Residue Substitution Effects on this compound Activity

The effect of these substitutions can be profound. For example, replacing a key residue can alter the peptide's interaction with its target, affecting binding affinity and subsequent biological response. nih.gov Substitutions can be classified as conservative, where an amino acid is replaced by one with similar properties, or radical, where the new amino acid has different physicochemical characteristics. wikipedia.org Radical replacements, such as changing the charge or size of a side chain, are more likely to cause significant changes in protein structure and function. wikipedia.org

The impact of single-residue substitutions on the activity of this compound analogues can be quantified and compared. Research on other peptides has shown that replacing specific residues with arginine or tryptophan can intensify antimicrobial activity by facilitating insertion into bacterial membranes. nih.gov Conversely, certain substitutions can render a peptide nonfunctional. nih.gov The location of the substitution is also critical; for instance, in some proteins, the replacement of Lysine (B10760008) with Asparagine can inhibit amyloidogenic activity, while the same substitution at a different position might enhance it. nih.gov

Below is a hypothetical data table illustrating the results of a systematic amino acid scan on this compound, where "Activity" is measured as a percentage relative to the parent peptide.

| Position | Original Residue | Substitution | Relative Activity (%) | Comment |

|---|---|---|---|---|

| 1 | Asn | Ala | 85 | Slight decrease; side chain contributes moderately to activity. |

| 1 | Asn | Gln | 95 | Conservative substitution; minimal impact on activity. nih.gov |

| 2 | Leu | Ala | 40 | Significant decrease; hydrophobicity at this position is important. |

| 2 | Leu | Ile | 90 | Conservative substitution; maintains hydrophobicity. |

| 3 | Thr | Ala | 70 | Moderate decrease; hydroxyl group may be involved in binding. |

| 3 | Thr | Ser | 98 | Conservative substitution; retains hydroxyl group. nih.gov |

| 4 | Lys | Ala | 15 | Drastic decrease; positive charge is critical for activity. |

| 4 | Lys | Arg | 110 | Conservative substitution; enhances activity by maintaining positive charge. nih.gov |

Incorporating Non-Canonical Amino Acids and Isotopic Labeling into this compound Variants

To further enhance the properties of this compound, non-canonical amino acids (ncAAs) can be incorporated into its sequence. researchgate.net This strategy can effectively improve the peptide's physicochemical and pharmacological diversity. asm.orgasm.org The inclusion of ncAAs can lead to variants with improved stability against proteolytic degradation, enhanced potency, and a broader spectrum of action. researchgate.net For example, replacing a natural amino acid with a non-natural one like α-aminoisobutyric acid (Aib) can modulate the peptide's helicity and improve its biological properties. nih.gov The synthesis of peptides containing ncAAs is often achieved through methods like solid-phase peptide synthesis (SPPS). researchgate.net

Isotopic labeling is another powerful tool used in the study of this compound variants. In this technique, specific atoms within the peptide's amino acids are replaced with heavy isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium). jpt.com These labeled peptides are chemically identical to their unlabeled counterparts but are distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. jpt.comcpcscientific.com

The applications of isotopic labeling in studying this compound analogues are numerous:

Structural Biology: Labeled peptides are invaluable for high-resolution NMR studies to determine the three-dimensional solution structure of the peptide and its complexes, providing insights into molecular interactions. jpt.comamericanpeptidesociety.org

Pharmacokinetic Analysis: Labeled variants can serve as precise reference materials for tracking the peptide's behavior, metabolism, and clearance in biological systems. jpt.com

Quantitative Proteomics: Stable isotope labeled (SIL) peptides are used as internal standards for the accurate quantification of the target peptide in complex biological samples via the Absolute Quantification (AQUA) method. cpcscientific.com

| Modification Type | Example | Purpose in this compound Engineering | Primary Analytical Technique |

|---|---|---|---|

| Non-Canonical Amino Acid | Ornithine instead of Lysine | Modulate basicity and side-chain length to fine-tune receptor interaction. | Bioactivity Assays, Circular Dichroism |

| Isotopic Labeling | H-Asn-Leu-Thr-Lys(¹³C₆, ¹⁵N₂)-OH | Absolute quantification in plasma samples. cpcscientific.com | Mass Spectrometry (MS) |

| Isotopic Labeling | Uniform ¹³C, ¹⁵N labeling | Determine 3D structure and study dynamics. americanpeptidesociety.org | Nuclear Magnetic Resonance (NMR) |

Bio-Inspired Engineering of Isopeptide Bonds for Enhanced Stability in Model Proteins

Bio-inspired engineering strategies can be employed to enhance the stability of peptides and proteins, with the formation of isopeptide bonds being a prime example. An isopeptide bond is an amide linkage formed between the side chain of one amino acid (e.g., the ε-amino group of Lysine) and the side chain of another (e.g., the carboxyl group of Aspartic Acid or Asparagine). wikipedia.org This is distinct from a standard peptide bond, which links the α-carboxyl group of one amino acid to the α-amino group of another. wikipedia.org

Found in the surface proteins of many gram-positive bacteria, intramolecular isopeptide bonds confer significant thermal, mechanical, and proteolytic stability to the parent protein. igem.org This natural stabilization strategy can be harnessed through protein engineering to improve the robustness of therapeutic peptides and proteins. nih.gov By introducing the necessary residues (typically Lysine, Asparagine/Aspartic Acid, and a catalytic acidic residue like Glutamic Acid) in the correct spatial orientation, a spontaneous isopeptide bond can be engineered into a target protein. igem.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. wikipedia.orgnih.gov For the tetrapeptide this compound, QSAR can be a powerful tool to guide the design of new analogues with improved potency and to predict the activity of untested molecules. neovarsity.org This in-silico approach helps to prioritize the synthesis of promising candidates, thereby accelerating the drug discovery process. neovarsity.orgneovarsity.org

The development of a QSAR model for this compound analogues involves several key steps:

Data Set Compilation: A dataset of this compound analogues with their experimentally measured biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the peptides, are calculated. For peptides, these can include properties of the constituent amino acids, such as hydrophobicity, volume, and electronic properties, as well as descriptors for the entire molecule. researchgate.net

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that links the descriptors (predictor variables) to the biological activity (response variable). wikipedia.org

Model Validation: The model's stability and predictive power are rigorously validated using both internal (e.g., cross-validation) and external validation techniques. researchgate.net

Studies on tetrapeptides have shown that properties like the bulk and hydrophobicity of N-terminal amino acids, the hydrophobicity and partial specific volume of residues at the second position, and the electronic properties of the remaining amino acids can be critical for activity. researchgate.net For this compound, a QSAR model could reveal, for example, the optimal degree of hydrophobicity at the Leu position or the importance of the positive charge at the Lys position. The resulting model, often expressed as an equation, can provide valuable insights into the structural features that govern the peptide's activity. wikipedia.orgmdpi.com

Lack of Publicly Available Research Hinders Comprehensive Review of this compound

Despite a thorough search of scientific literature and databases, there is a notable absence of specific research pertaining to the chemical compound this compound. Consequently, a detailed article on its emerging research applications and biotechnological horizons, as outlined, cannot be constructed at this time. The required focus on this sole tetrapeptide has revealed no publicly available studies on its use in advanced biochemical probes, preclinical disease models, diagnostic tool development, or biomaterials and tissue engineering.

The scientific community extensively investigates a vast array of peptides for therapeutic and biotechnological purposes. Typically, such research on specific peptide sequences is published and made accessible through various scientific journals and databases. These studies often detail the synthesis, characterization, and application of the compounds. For instance, research on other tetrapeptides has shown their potential in areas like mitochondrial targeting and the formation of self-assembling scaffolds for tissue repair. nih.govacs.orgnih.govelifesciences.orgnih.govnih.gov However, the specific sequence this compound does not appear in the available literature within the context of the requested applications.

This lack of information prevents a scientifically accurate and informative discussion on the following topics for this compound:

Emerging Research Applications and Biotechnological Horizons of H Asn Leu Thr Lys Oh

Innovations in Biomaterials and Tissue Engineering Research:While the design of peptide-based scaffolds is an active area of research, with some studies focusing on tetrapeptides, there is no mention of H-Asn-Leu-Thr-Lys-OH in this context.researcher.liferesearchgate.net

It is possible that research on this compound exists but has not been published, is part of proprietary research, or is indexed under a different nomenclature that is not readily identifiable. Without accessible research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further investigation would be necessary if this compound is known by another name or is part of a larger peptide sequence of interest.

Development of Functional Hydrogels for Controlled Release Systems (Research Applications)

The field of drug delivery has seen significant advancements with the development of supramolecular hydrogels, which are three-dimensional networks capable of holding large amounts of water. qyaobio.comnih.gov Peptides, due to their biocompatibility and tunable chemical properties, have emerged as excellent building blocks for these hydrogels. mdpi.com The self-assembly of short peptides into fibrous networks is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. mdpi.com These hydrogels can encapsulate therapeutic molecules and release them in a controlled manner, often in response to specific environmental stimuli like pH or temperature. mdpi.comfrontiersin.org

The tetrapeptide this compound possesses a unique combination of amino acid residues that make it a promising candidate for the formation of functional hydrogels. The hydrophilic side chains of asparagine (Asn), threonine (Thr), and lysine (B10760008) (Lys) can participate in extensive hydrogen bonding, which is crucial for the formation of the fibrillar network that entraps water. beilstein-journals.org Conversely, the hydrophobic leucine (B10760876) (Leu) residue can drive the initial self-assembly process through hydrophobic collapse. mdpi.com The presence of the positively charged lysine residue could impart pH-responsiveness to the hydrogel, allowing for triggered release of cargo in specific physiological environments. mdpi.com The interplay between these residues could allow for the formation of a stable, injectable, and biodegradable material for localized and sustained drug release. nih.gov

Table 1: Potential Contribution of this compound Residues to Hydrogel Formation and Controlled Release

| Amino Acid Residue | Property | Potential Role in Hydrogel Formation | Potential Role in Controlled Release |

|---|---|---|---|

| Asparagine (Asn) | Hydrophilic, H-bond donor/acceptor | Contributes to the 3D network via hydrogen bonding with water and other peptide molecules. | Modulates the hydrogel's water content and mesh size, influencing diffusion-based release. |

| Leucine (Leu) | Hydrophobic | Drives initial self-assembly through hydrophobic interactions, forming the core of the fibrils. mdpi.com | Influences the mechanical strength and degradation rate of the hydrogel matrix. |

| Threonine (Thr) | Hydrophilic, H-bond donor/acceptor | Participates in the hydrogen bond network, enhancing the stability of the gel structure. | Affects the hydrophilic/hydrophobic balance, impacting the encapsulation efficiency of drugs. |

| Lysine (Lys) | Basic, positively charged, H-bond donor | Forms electrostatic interactions and hydrogen bonds, cross-linking peptide fibrils. nih.gov | Imparts pH-sensitivity; protonation/deprotonation can alter gel structure, triggering cargo release. mdpi.com |

Role of this compound in Advanced Proteomics and Enzyme Studies

In the realms of proteomics and enzymology, peptides with well-defined sequences are indispensable tools. They serve as substrates for enzyme characterization, as standards in mass spectrometry, and as affinity tags for protein manipulation. The specific sequence and chemical nature of this compound lend it potential utility in several advanced applications, from purifying recombinant proteins to serving as a standard for developing new proteomic sequencing methodologies.

The purification of recombinant proteins is a cornerstone of biotechnology, frequently relying on affinity tags—short peptide sequences fused to a protein of interest. qyaobio.com While this compound is not a conventional tag like the polyhistidine-tag (His-tag), its chemical properties suggest potential for novel purification strategies. qyaobio.com The primary amine group on the side chain of the C-terminal lysine residue provides a positive charge at neutral and acidic pH. This characteristic could be exploited for purification using cation-exchange chromatography, a technique that separates molecules based on their net positive charge. diaion.com

Furthermore, the lysine and asparagine residues contain nucleophilic amine and amide groups, respectively, which could be targeted for specific chemical modifications or bioconjugation, allowing the peptide to be used as a handle for attaching other molecules, such as fluorophores or cross-linking agents. This adaptability is crucial for creating specialized probes to study protein interactions and functions.

Table 2: Comparative Properties of a Hypothetical Asn-Leu-Thr-Lys Tag vs. Standard Affinity Tags

| Feature | This compound Tag (Hypothetical) | Polyhistidine-Tag (His-Tag) | FLAG-Tag |

|---|---|---|---|

| Sequence | -Asn-Leu-Thr-Lys- | -His-His-His-His-His-His- | -Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys- |

| Size | 4 amino acids | 6-10 amino acids | 8 amino acids |

| Purification Principle | Ion-Exchange Chromatography (based on Lys positive charge). diaion.com | Immobilized Metal Affinity Chromatography (IMAC). qyaobio.com | Immunoaffinity Chromatography (Antibody-based). qyaobio.com |

| Binding Resin | Cation-exchange resin (e.g., sulfopropyl, carboxymethyl). | Nickel-NTA or Cobalt-Talon agarose. | Anti-FLAG antibody-conjugated agarose. |

| Elution Method | Increasing salt concentration or increasing pH. | Competitive elution with imidazole (B134444) or pH reduction. | Competitive elution with FLAG peptide or low pH. |

| Potential Advantage | Mild elution conditions possible, potentially preserving protein function. | High affinity and specificity under denaturing or native conditions. | Very high specificity; can be placed internally. qyaobio.com |

Mass spectrometry (MS) is a powerful analytical technique for determining the amino acid sequence of peptides, a process known as de novo sequencing. uniroma1.it In tandem mass spectrometry (MS/MS), a peptide like this compound is ionized, isolated, and then fragmented by collision with an inert gas. The resulting fragment ions are measured to deduce the original sequence. uniroma1.it

The fragmentation typically occurs at the peptide bonds, generating two main series of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. By measuring the mass-to-charge (m/z) difference between consecutive peaks in the b-ion or y-ion series, the mass of each amino acid residue can be determined, and the sequence can be reconstructed. This compound, with a known sequence and mass, can serve as a valuable standard for calibrating mass spectrometers and for developing and validating new sequencing algorithms. Recent innovations, such as the development of chemical tags like PSMtag, can be conjugated to peptides to enhance their fragmentation and improve sequencing confidence, an area where standard peptides are crucial for testing. researchgate.net

Table 3: Theoretical Monoisotopic m/z of Precursor and Primary Fragment Ions for this compound

| Ion Type | Sequence | Monoisotopic Mass (Da) washington.edu |

|---|---|---|

| b-ions | ||

| b₁ | H-Asn- | 115.0504 |

| b₂ | H-Asn-Leu- | 228.1344 |

| b₃ | H-Asn-Leu-Thr- | 329.1821 |

| y-ions | ||

| y₁ | -Lys-OH | 147.1128 |

| y₂ | -Thr-Lys-OH | 248.1605 |

| y₃ | -Leu-Thr-Lys-OH | 361.2445 |

| Precursor Ion | This compound |

Note: Masses are for the singly charged [M+H]⁺ ions. Calculations are based on monoisotopic residue masses. washington.edu

Q & A

Q. How should researchers address conflicting bioactivity results in peer-reviewed literature?

- Critical Analysis :

- Compare experimental variables: peptide batch purity, assay sensitivity (e.g., IC vs. EC), and negative controls.

- Conduct meta-analyses using tools like RevMan to quantify heterogeneity across studies.

- Replicate key studies under harmonized protocols and publish null results to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.